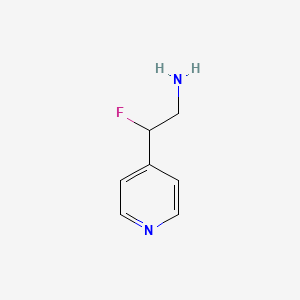

2-氟-2-(吡啶-4-基)乙胺

描述

“2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, often involves metal-catalyzed reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is characterized by the presence of a pyridine ring, an ethan-1-amine group, and a fluorine atom .科学研究应用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, are used in the synthesis of various organic compounds. The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .

Local Radiotherapy of Cancer

Fluoropyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, can be used in the synthesis of F 18 substituted pyridines, which have potential applications in local radiotherapy of cancer .

Agricultural Products

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures can lead to improved physical, biological, and environmental properties .

Protein Kinase Inhibitors

After preparing certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, they can be evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Inhibition of Collagen Synthesis

Certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Anti-fibrotic Activity

Some compounds related to “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” display anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

Antioxidant Properties

Nicotinic acid, which can be synthesized from “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, prevented fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

作用机制

Target of Action

It is structurally similar to 2-pyridylethylamine, which is a histamine agonist selective for the h1 subtype . The H1 receptor plays a significant role in allergic reactions and is a target for antihistamine drugs.

Mode of Action

If it acts similarly to 2-Pyridylethylamine, it may bind to the H1 receptor, mimicking the action of histamine, and triggering a response in the cell .

Biochemical Pathways

If it acts like 2-Pyridylethylamine, it could be involved in the histamine signaling pathway, which plays a crucial role in immune responses, gastric acid secretion, and neurotransmission .

Result of Action

If it behaves like 2-Pyridylethylamine, it could potentially cause cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission .

属性

IUPAC Name |

2-fluoro-2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMWUDWCWGTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

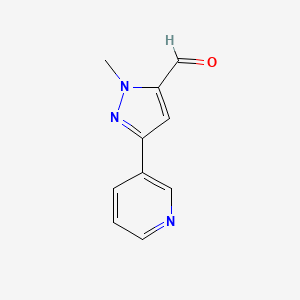

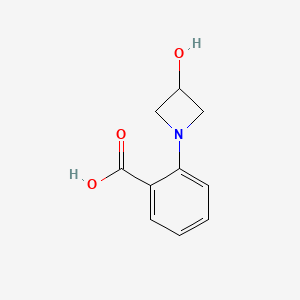

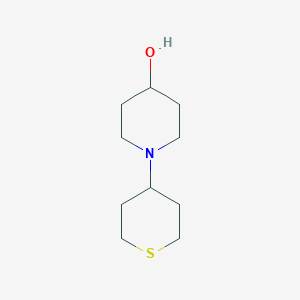

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)

![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)

![{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1472369.png)

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1472372.png)

![2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472374.png)